N-(4-Butylphenyl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butylphenyl)guanosine is a compound that combines the nucleoside guanosine with a butylphenyl group. Guanosine is a purine nucleoside that plays a crucial role in various biochemical processes, including nucleic acid synthesis and intracellular signaling . The addition of a butylphenyl group to guanosine can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)guanosine typically involves the coupling of guanosine with a butylphenyl derivative. One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated guanosine derivative in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of guanosine and its derivatives often relies on microbial fermentation. For example, Escherichia coli can be genetically engineered to overexpress the purine synthesis pathway, leading to increased guanosine production . This method is advantageous due to its cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Butylphenyl)guanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the guanosine moiety.
Wissenschaftliche Forschungsanwendungen
N-(4-Butylphenyl)guanosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective properties, similar to guanosine.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials, such as supramolecular hydrogels.
Wirkmechanismus
The mechanism of action of N-(4-Butylphenyl)guanosine is not fully understood but is believed to involve interactions with adenosine receptors and modulation of intracellular signaling pathways . Guanosine itself is known to exert neuroprotective effects by reducing neuroinflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine: The parent compound, known for its role in nucleic acid synthesis and signaling.
Deoxyguanosine: A derivative of guanosine with a deoxyribose sugar, involved in DNA synthesis.
Guanosine monophosphate (GMP): A phosphorylated form of guanosine, important in cellular metabolism.
Uniqueness
N-(4-Butylphenyl)guanosine is unique due to the addition of the butylphenyl group, which can alter its chemical and biological properties. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy compared to unmodified guanosine.
Eigenschaften
CAS-Nummer |
87781-99-5 |
---|---|
Molekularformel |
C20H25N5O5 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-(4-butylanilino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H25N5O5/c1-2-3-4-11-5-7-12(8-6-11)22-20-23-17-14(18(29)24-20)21-10-25(17)19-16(28)15(27)13(9-26)30-19/h5-8,10,13,15-16,19,26-28H,2-4,9H2,1H3,(H2,22,23,24,29)/t13-,15-,16-,19-/m1/s1 |
InChI-Schlüssel |
JAXMZNNMUDQIPH-NVQRDWNXSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.